4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as organometallic reagents (e.g., Grignard reagents) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Bromophenyl methyl sulfone: A related compound with similar structural features.
4-[(4-Bromophenyl)sulfonyl]morpholine: Another compound with a sulfonyl group and bromine atom.
Uniqueness
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole is unique due to its combination of bromine, fluorine, and sulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11BrFNO5S2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H11BrFNO5S2/c1-25(20,21)16-15(26(22,23)13-8-4-11(17)5-9-13)19-14(24-16)10-2-6-12(18)7-3-10/h2-9H,1H3 |
InChI Key |
UYOWZZRXENYECJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.